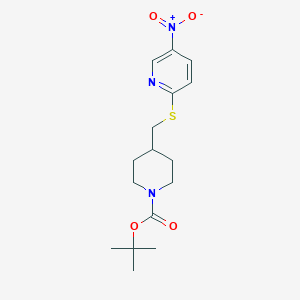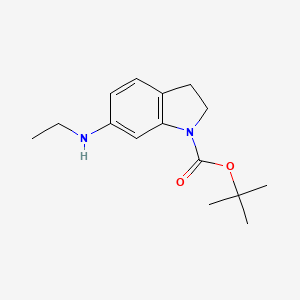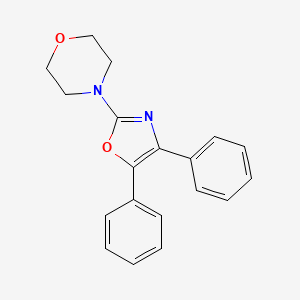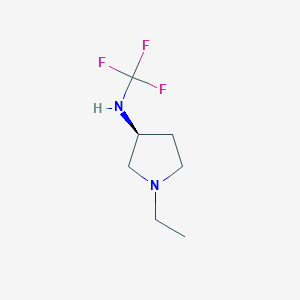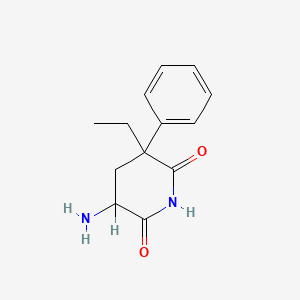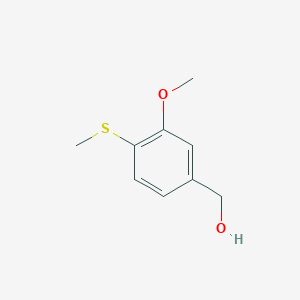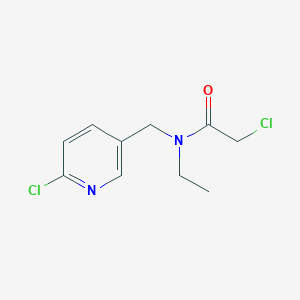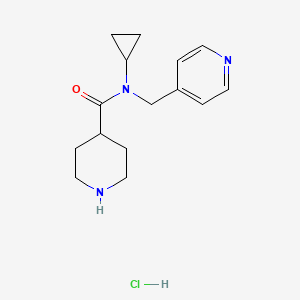
Piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the piperidine ring, along with the cyclopropyl and pyridinyl groups, contributes to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry are sometimes employed to enhance reaction rates and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and other functional groups enable the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine-4-carboxylic acid derivatives: These compounds share the piperidine ring structure and exhibit similar chemical properties.
Cyclopropyl-containing compounds: The presence of the cyclopropyl group imparts unique steric and electronic effects.
Pyridinyl-containing compounds: These compounds are known for their aromaticity and potential biological activities.
Uniqueness
Piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride stands out due to the combination of its functional groups, which confer distinct chemical and biological properties. The interplay between the piperidine ring, cyclopropyl group, and pyridinyl moiety makes it a versatile compound with diverse applications in research and industry.
Propriétés
Formule moléculaire |
C15H22ClN3O |
|---|---|
Poids moléculaire |
295.81 g/mol |
Nom IUPAC |
N-cyclopropyl-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c19-15(13-5-9-17-10-6-13)18(14-1-2-14)11-12-3-7-16-8-4-12;/h3-4,7-8,13-14,17H,1-2,5-6,9-11H2;1H |
Clé InChI |
OEIHRMUPHDPLAG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N(CC2=CC=NC=C2)C(=O)C3CCNCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)
